molecular formula C31H29ClN4O2 B14122520 6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one

6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one

Cat. No.: B14122520
M. Wt: 525.0 g/mol
InChI Key: RPQBYVTWRDOWAF-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-3-{5-phenyl-1-[2-(piperidin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolinone derivatives This compound is characterized by its unique structure, which includes a quinolinone core, a pyrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-3-{5-phenyl-1-[2-(piperidin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2-dihydroquinolin-2-one typically involves multiple steps, including the formation of the quinolinone core, the pyrazole ring, and the piperidine moiety. The synthetic route may involve the following steps:

    Formation of the Quinolinone Core: This step involves the cyclization of an appropriate precursor to form the quinolinone core. Common reagents used in this step include acetic anhydride and sulfuric acid.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a β-diketone. This step may require the use of a catalyst such as p-toluenesulfonic acid.

    Attachment of the Piperidine Moiety: The piperidine moiety is introduced through an acylation reaction using piperidine and an appropriate acylating agent, such as acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-3-{5-phenyl-1-[2-(piperidin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2-dihydroquinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions can occur at the chloro or phenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or phenyl groups.

Scientific Research Applications

6-chloro-4-phenyl-3-{5-phenyl-1-[2-(piperidin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-{5-phenyl-1-[2-(piperidin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-phenyl-3-{5-phenyl-1-[2-(morpholin-4-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2-dihydroquinolin-2-one
  • 6-chloro-4-phenyl-3-{5-phenyl-1-[2-(pyrrolidin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2-dihydroquinolin-2-one

Uniqueness

The uniqueness of 6-chloro-4-phenyl-3-{5-phenyl-1-[2-(piperidin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2-dihydroquinolin-2-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H29ClN4O2

Molecular Weight

525.0 g/mol

IUPAC Name

6-chloro-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one

InChI

InChI=1S/C31H29ClN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38)

InChI Key

RPQBYVTWRDOWAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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